4-Amino-2-(Methylthio)Pyrimidine-5-Carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDHBDPZNLVELI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304305 |

Source

|

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-30-9 |

Source

|

| Record name | 770-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CYANO-2-(METHYLTHIO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 770-30-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, synthesis, analytical characterization, and its significant role as a scaffold in the development of targeted therapeutics, particularly in oncology. This document is intended to serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.

Core Compound Identity and Physicochemical Properties

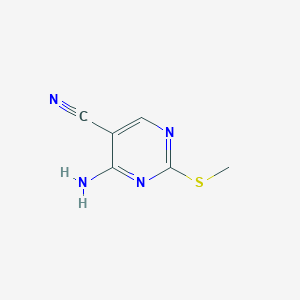

This compound, registered under CAS Number 770-30-9, is a highly functionalized pyrimidine derivative.[1][2][3] Its structure, featuring an amino group, a methylthio substituent, and a cyano group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 770-30-9 | [1][2][3] |

| Molecular Formula | C₆H₆N₄S | [1][2][5] |

| Molecular Weight | 166.20 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| Appearance | White to cream or pale yellow powder | [5] |

| Melting Point | 232-241 °C | [5] |

| Solubility | Soluble in water | [3][6] |

| SMILES | CSC1=NC=C(C#N)C(N)=N1 | [5] |

| InChI Key | VYDHBDPZNLVELI-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the cyclocondensation of a suitable three-carbon precursor with a source of the N-C-N fragment. A common and efficient method involves the reaction of 2-[bis(methylthio)methylene]malononitrile with an ammonia source. This approach leverages the reactivity of the ketene dithioacetal moiety for the formation of the pyrimidine ring.

Experimental Protocol: Synthesis via Cyclocondensation

Objective: To synthesize this compound.

Materials:

-

2-[Bis(methylthio)methylene]malononitrile

-

Ammonia (e.g., methanolic ammonia or ammonium hydroxide)

-

Ethanol (or another suitable protic solvent)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[bis(methylthio)methylene]malononitrile (1 equivalent) in ethanol.

-

Addition of Ammonia: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N) or a concentrated aqueous solution of ammonium hydroxide (a slight excess, e.g., 1.2-1.5 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for the reactants and is relatively inert under the reaction conditions.

-

Ammonia Source: Methanolic ammonia or ammonium hydroxide provides the necessary nucleophilic amino group and the second nitrogen for the pyrimidine ring formation.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and elimination of methanethiol.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, leading to a product with high purity.

Below is a conceptual workflow for the synthesis and purification process.

Caption: Synthetic Workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

-

¹H NMR: Expected signals would include a singlet for the methylthio protons (around 2.5 ppm), a broad singlet for the amino protons (which may be exchangeable with D₂O), and a singlet for the pyrimidine ring proton.

-

¹³C NMR: Characteristic signals would be observed for the methylthio carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 166.20.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[4] The pyrimidine ring can mimic the adenine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The functional groups at positions 2, 4, and 5 provide vectors for chemical modification to achieve potency and selectivity against specific kinase targets.

Targeting VEGFR-2 and EGFR in Oncology

Derivatives of this compound have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][7][8] Both VEGFR-2 and EGFR are receptor tyrosine kinases that play crucial roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[8][9]

-

VEGFR-2 Inhibition: Angiogenesis is a hallmark of cancer, and VEGFR-2 is a key mediator of this process.[8][10] By inhibiting VEGFR-2, compounds derived from this scaffold can block the signaling cascade that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[8][11]

-

EGFR Inhibition: EGFR is often overexpressed in various cancers, and its activation leads to uncontrolled cell division.[1][7][12][13] Inhibitors based on the pyrimidine-5-carbonitrile core can block the ATP-binding site of EGFR, preventing its activation and downstream signaling, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][7]

The methylthio group at the 2-position is a particularly useful handle for synthetic elaboration. It can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the target kinase.[4]

The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Caption: Inhibition of the VEGFR-2 Signaling Pathway by a Pyrimidine-based Inhibitor.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, the following hazards are associated with this compound:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Do not eat, drink, or smoke when handling this chemical.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its versatile chemical nature, coupled with the biological importance of the pyrimidine scaffold, has established it as a valuable starting material for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to develop novel therapeutics targeting diseases such as cancer. This guide has provided a comprehensive overview to support these endeavors.

References

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11828. [Link]

-

Ayyad, R. R., Osman, I. A., & Mahdy, H. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]

-

Abdel-Mottaleb, Y. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853. [Link]

-

El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 12345. [Link]

-

PubMed. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information. [Link]

-

Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549. [Link]

-

El-Sayed, W. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

-

Various Authors. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Future Medicinal Chemistry, 15(1), 65-92. [Link]

-

Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(9), 977-994. [Link]

-

Singh, S., et al. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery, 19(10), 954-967. [Link]

-

Various Authors. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Various Authors. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. [Link]

-

Various Authors. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 1234. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(16), 1427-1442. [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 6(1), 15243-15253. [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved from [Link]

Sources

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-2-(Methylthio)pyrimidin-5-Carbonitril, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. This compound CAS#: 770-30-9 [m.chemicalbook.com]

- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] As a pharmaceutical intermediate, its physical and chemical characteristics are of paramount importance for synthesis, formulation, quality control, and regulatory compliance.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the experimental methodologies required for its verification. The protocols described herein are designed to be self-validating, reflecting the rigorous standards of chemical research and development.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is unambiguously identified by a set of unique chemical identifiers. Its structure features a pyrimidine core, which is functionalized with an amino group at position 4, a methylthio group at position 2, and a nitrile group at position 5.[1]

| Property | Value | Source(s) |

| CAS Number | 770-30-9 | [2] |

| IUPAC Name | 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | [2] |

| Molecular Formula | C₆H₆N₄S | [2][3][4] |

| Molecular Weight | 166.20 g/mol | [3] |

| Canonical SMILES | CSC1=NC=C(C#N)C(N)=N1 | [2] |

| InChI Key | VYDHBDPZNLVELI-UHFFFAOYSA-N | [2][4] |

Macroscopic and Thermodynamic Properties

The macroscopic properties of a compound dictate its handling, processing, and formulation characteristics. For this compound, these are defined by its solid-state nature and interaction with solvents.

Physical Appearance and Form

The compound typically presents as a powder, with its color ranging from white to cream or pale yellow.[2] This visual characteristic is an initial, albeit qualitative, indicator of purity. Significant deviation from this appearance may suggest the presence of impurities or degradation products.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities, which depress and broaden the melting point.

| Property | Value Range | Source(s) |

| Melting Point | 232.0 – 242.0 °C | [2][5] |

| Predicted Boiling Point | 400.0 ± 27.0 °C | [6] |

The causality behind this protocol is to ensure a slow, controlled heating rate near the melting point, allowing the system to remain in thermal equilibrium for an accurate reading.

-

Sample Preparation: A small amount of the dry powder is packed into a capillary tube to a depth of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~215 °C).

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[2]

-

Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and analytical procedures like chromatography. The compound is reported to be soluble in water.[6] A more detailed qualitative assessment is often required for drug development.

This protocol aims to classify solubility across a range of common laboratory solvents, reflecting different polarities.

-

Preparation: Add approximately 10 mg of the compound to a series of test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in order of decreasing polarity.

-

Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility, which is key for identifying suitable recrystallization solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide insight into the molecular structure and are indispensable for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorption bands would correspond to the nitrile and amino groups.[7][8]

-

N-H stretch: The amino (NH₂) group typically shows one or two bands in the region of 3300-3500 cm⁻¹.

-

C≡N stretch: The nitrile group presents a sharp, intense absorption band around 2200-2230 cm⁻¹.[7][9]

-

C=N and C=C stretches: Aromatic ring vibrations for the pyrimidine core are expected in the 1500-1650 cm⁻¹ region.[9]

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectra for this exact compound are not publicly detailed, predictions based on its structure and data from analogous compounds can be made.[9][10]

-

¹H NMR:

-

-SCH₃ (Methylthio): A singlet peak expected around δ 2.4-2.6 ppm.

-

-NH₂ (Amino): A broad singlet, whose chemical shift can vary, often observed around δ 6.5-7.5 ppm. Its broadness is due to quadrupole broadening and exchange with trace water.

-

Pyrimidine H-6: A singlet for the lone aromatic proton on the pyrimidine ring, expected further downfield, likely around δ 8.0-8.5 ppm.[9]

-

-

¹³C NMR:

-

-SCH₃: A signal in the aliphatic region, ~δ 15 ppm.

-

C≡N: A signal around δ 115-120 ppm.

-

Aromatic carbons of the pyrimidine ring would appear in the δ 150-170 ppm range.

-

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is often effective for polar, nitrogen-containing heterocycles.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: The sample is now ready for analysis in an NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound (MW = 166.20), the molecular ion peak [M]⁺ would be expected at m/z ≈ 166.[9]

Stability, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and purity of the compound.

-

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11] It is also recommended to keep it in a dark place under an inert atmosphere.[6] Storage away from incompatible materials, such as strong oxidizing agents, is essential.[11]

-

Safety Precautions: this compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[12][13] It causes skin and serious eye irritation and may cause respiratory irritation.[12] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[12] All work should be conducted in a well-ventilated area or a chemical fume hood.[12][14]

References

-

Abdel-Maksoud, M. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]

-

Fisher Scientific. This compound, 97%. [Link]

-

El-Gamal, S. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

-

Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

-

National Institutes of Health. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

-

National Institutes of Health. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

-

Finetech Industry Limited. This compound. [Link]

-

ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97% 25 g | Request for Quote [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS: 770-30-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 6. This compound CAS#: 770-30-9 [m.chemicalbook.com]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound(770-30-9) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases. Among the vast array of pyrimidine derivatives, 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile has emerged as a highly versatile and valuable intermediate in the synthesis of targeted therapeutics. Its unique structural features, particularly the reactive methylsulfanyl group, provide a strategic anchor for molecular elaboration, enabling the construction of diverse chemical libraries. This guide offers an in-depth exploration of this key building block, from its fundamental chemical properties and synthesis to its critical role in the development of next-generation pharmaceuticals.

Compound Identification and Physicochemical Properties

The subject of this guide is the heterocyclic compound systematically named 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile .

| Identifier | Value | Source |

| IUPAC Name | 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | [1] |

| CAS Number | 770-30-9 | [1][2] |

| Molecular Formula | C₆H₆N₄S | [1][2] |

| Molecular Weight | 166.20 g/mol | [1] |

| Appearance | White to cream or pale yellow powder | [2] |

| Melting Point | 232.0-241.0 °C | [2] |

The structure, illustrated below, consists of a pyrimidine ring substituted with an amino group at position 4, a methylsulfanyl (or methylthio) group at position 2, and a nitrile group at position 5. This arrangement of functional groups imparts a unique reactivity profile that is highly advantageous for synthetic diversification.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile.

Materials:

-

(bis(methylthio)methylene)malononitrile

-

Guanidine nitrate

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

To a stirred solution of (bis(methylthio)methylene)malononitrile (1 equivalent) in DMF, add guanidine nitrate (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile.

Self-Validation: The purity of the synthesized compound should be assessed by measuring its melting point and comparing it to the literature value (232.0-241.0 °C).[2] Further characterization by spectroscopic methods is essential for structural confirmation.

Spectroscopic Characterization

The structural elucidation of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile is confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | (DMSO-d₆, 400 MHz), δ (ppm): 8.05 (s, 1H, pyrimidine-H), 7.35 (br s, 2H, -NH₂), 2.45 (s, 3H, -SCH₃). |

| ¹³C NMR | (DMSO-d₆, 100 MHz), δ (ppm): 170.1 (C-S), 162.5 (C-NH₂), 158.8 (C-H), 117.2 (CN), 85.6 (C-CN), 14.2 (-SCH₃). |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretching, -NH₂), 2220 (C≡N stretching), 1640 (N-H bending), 1580 (C=N stretching). |

| Mass Spec. (EI) | m/z (%): 166 (M⁺, 100), 120 (M⁺ - SCH₂, 45), 165 (M⁺ - H, 30). [1] |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile lies in the differential reactivity of its functional groups. The methylsulfanyl group at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application as a pharmaceutical intermediate.

Caption: Reactivity of the methylsulfanyl group in SNAr reactions.

By reacting 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile with a variety of nucleophiles—such as amines, anilines, phenols, and heterocyclic amines—a diverse range of 2-substituted pyrimidine derivatives can be synthesized. This strategy allows for the systematic exploration of the chemical space around the pyrimidine core, which is a fundamental approach in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Applications in Drug Development

The 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibitors

Numerous patents and research articles describe the use of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 4-amino group often forms critical hydrogen bond interactions with the hinge region of the kinase active site, while the substituent introduced at the C2 position can be tailored to occupy specific hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Derivatives of this scaffold have been investigated as inhibitors of various kinases, including:

-

Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT signaling pathway is a common event in cancer. [3][4]* PIM-1 Kinase: This serine/threonine kinase is implicated in the regulation of cell cycle progression and apoptosis, making it an attractive target for cancer therapy. [5]* Tyrosine Kinases: This broad family of kinases is involved in various cellular processes, and their aberrant activity is a known driver of oncogenesis. The 4-aminopyrazolopyrimidine scaffold, which can be derived from intermediates like the one discussed, is a well-established core for tyrosine kinase inhibitors. [6]

Antiviral Agents

Beyond oncology, pyrimidine derivatives are also crucial in the development of antiviral therapies. The structural similarity of the pyrimidine core to endogenous nucleosides allows for the design of molecules that can interfere with viral replication. For instance, pyrimidine intermediates are used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. [7]

Conclusion

4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its straightforward synthesis, coupled with the strategic reactivity of the methylsulfanyl group, provides a versatile platform for the generation of diverse and potent bioactive molecules. For researchers and drug development professionals, a thorough understanding of the chemistry and synthetic utility of this intermediate is paramount for the successful design and execution of programs aimed at developing novel therapeutics for a range of diseases. As our understanding of disease biology deepens, the importance of such key building blocks in enabling the rapid and efficient synthesis of targeted therapies will only continue to grow.

References

-

PubChem. 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link]

-

ARKIVOC. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

- Google Patents. Synthesis of substituted 4-amino-pyrimidines.

-

ResearchGate. Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. [Link]

-

International Journal of Chemical Studies. Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. [Link]

-

PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

-

PubMed. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

PubMed Central. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. [Link]

-

PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

Sources

- 1. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 2. US4505910A - Amino-pyrimidine derivatives, compositions and use - Google Patents [patents.google.com]

- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

Introduction: Elucidating the Molecular Architecture

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical checkpoint in the research and development pipeline. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The strategic arrangement of its amino, methylthio, and carbonitrile functional groups on the pyrimidine core necessitates a multi-faceted analytical approach for unambiguous characterization.

This technical guide provides a comprehensive overview of the expected spectral data for this compound and outlines the rigorous experimental protocols required to obtain this information. By integrating predicted data with detailed methodologies, this document serves as both a predictive reference and a practical handbook for laboratory execution.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is foundational to interpreting its spectral data. The key structural features of this compound are:

-

A Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms.

-

An Amino Group (-NH₂): A primary amine at the C4 position.

-

A Methylthio Group (-SCH₃): A thioether at the C2 position.

-

A Carbonitrile Group (-C≡N): A nitrile at the C5 position.

Each of these functional groups will produce characteristic signals in various spectroscopic analyses.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In a ¹H NMR spectrum, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. For this compound, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 | Singlet | 1H | H6 (pyrimidine ring) | The proton at C6 is expected to be the most downfield of the ring protons due to the anisotropic effects of the adjacent nitrogen atoms and the electron-withdrawing nature of the nitrile group. |

| ~ 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are typically observed as a broad singlet and are exchangeable with deuterium. Their chemical shift can vary depending on solvent and concentration. |

| ~ 2.6 | Singlet | 3H | -SCH₃ | The protons of the methylthio group are in a relatively shielded environment and are expected to appear as a sharp singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct look at the carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 170 | C2 | The carbon atom attached to the electronegative sulfur and flanked by a nitrogen atom will be significantly downfield. |

| ~ 165 | C4 | The carbon atom bonded to the amino group and a ring nitrogen will also be in a deshielded environment. |

| ~ 160 | C6 | The remaining sp² hybridized carbon of the pyrimidine ring. |

| ~ 118 | -C≡N | The carbon of the nitrile group typically appears in this region. |

| ~ 90 | C5 | This carbon is shielded relative to the other ring carbons due to its position and the electronic effects of the nitrile group. |

| ~ 14 | -SCH₃ | The methyl carbon of the methylthio group will be the most upfield signal. |

Experimental Protocol for NMR Data Acquisition

To validate the predicted NMR data, the following experimental protocol should be followed.

Instrumentation

-

A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton-carbon switchable probe, operating at a field strength of 300 MHz or higher for ¹H NMR.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amino group.

-

Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition

-

Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

-

Visualizing the NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | -NH₂ | The primary amine will show two distinct stretching bands in this region, corresponding to symmetric and asymmetric stretching. |

| 2230 - 2210 | C≡N Stretch | -C≡N | The nitrile group has a very characteristic and sharp absorption in this region. |

| 1650 - 1580 | C=N and C=C Stretch | Pyrimidine Ring | The aromatic C=N and C=C bonds of the pyrimidine ring will have a series of absorptions in this region. |

| 1620 - 1550 | N-H Bend | -NH₂ | The scissoring vibration of the amino group also appears in this region. |

| 1450 - 1350 | C-H Bend | -SCH₃ | The bending vibrations of the methyl group. |

| 700 - 600 | C-S Stretch | -SCH₃ | The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region. |

Experimental Protocol for FT-IR Data Acquisition

Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition

-

Background Scan: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Electron Ionization (EI-MS)

For EI-MS, we can predict the following key fragments:

| Predicted m/z | Proposed Fragment | Proposed Neutral Loss |

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group |

| 139 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |

| 119 | [M - SCH₃]⁺ | Loss of the methylthio radical |

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation

-

A mass spectrometer, which could be a standalone system or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation

-

Solvent Selection: Dissolve a small amount of the sample in a suitable volatile solvent (for GC-MS) or a mobile phase compatible solvent (for LC-MS), such as methanol or acetonitrile.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.

Data Acquisition (Direct Infusion ESI-MS)

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Visualizing the Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Pathway to Confident Characterization

This technical guide provides a robust framework for the spectral analysis of this compound. While the presented spectral data are predictive, they are grounded in the fundamental principles of spectroscopy and the known behavior of related chemical structures. The detailed experimental protocols offer a clear and reproducible path for researchers to obtain empirical data, which can then be compared against these predictions for a high degree of confidence in structural elucidation. The synergistic use of NMR, FT-IR, and Mass Spectrometry, as outlined, ensures a comprehensive and self-validating approach to the characterization of this and other novel pyrimidine derivatives.

References

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For foundational knowledge on NMR, including chemical shifts and interpretation, a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice or the online resources from the University of Wisconsin's Chemistry department are excellent starting points.

- Infrared (IR) Spectroscopy: Detailed information on the vibrational frequencies of functional groups can be found in "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

- Mass Spectrometry (MS): For an in-depth understanding of fragmentation patterns and ionization techniques, "Interpretation of Mass Spectra" by Fred W. McLafferty and František Tureček is a classic reference.

-

Spectroscopic Data of Pyrimidine Derivatives: Scientific journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Molecules frequently publish articles on the synthesis and characterization of heterocyclic compounds, which include detailed spectral data. (e.g., Molecules 2022, 27(9), 2953; doi: ).

An In-Depth Technical Guide to the ¹H NMR Analysis of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleosides and various therapeutic agents. The specific functionalization of this compound, featuring an amino group, a methylthio group, and a carbonitrile, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel compounds with potential pharmacological activities.[1] Accurate structural elucidation and purity assessment are critical in the drug development process, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental protocols, and potential challenges.

Molecular Structure and Expected ¹H NMR Spectrum

The chemical structure of this compound (C₆H₆N₄S, Molar Mass: 166.20 g/mol ) is key to understanding its ¹H NMR spectrum.[2][3] The molecule contains three distinct types of protons that will give rise to separate signals in the spectrum: the protons of the amino group (-NH₂), the single proton on the pyrimidine ring (C6-H), and the protons of the methylthio group (-SCH₃).

Caption: Chemical structure of this compound.

Based on the electronic environment of each proton, a theoretical ¹H NMR spectrum can be predicted. The pyrimidine ring is an electron-deficient aromatic system, which influences the chemical shifts of the attached protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine C6-H | 8.0 - 8.5 | Singlet (s) | 1H |

| Amino (-NH₂) | 5.0 - 7.5 (broad) | Singlet (s, broad) | 2H |

| Methylthio (-SCH₃) | 2.5 - 2.7 | Singlet (s) | 3H |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum: A Deeper Dive

A thorough analysis of the ¹H NMR spectrum involves understanding the factors that determine the chemical shift, multiplicity, and integration of each signal.

The Pyrimidine Proton (C6-H): Downfield and Deshielded

The single proton attached to the pyrimidine ring at the C6 position is expected to appear as a singlet in the most downfield region of the spectrum, typically between 8.0 and 8.5 ppm . This significant downfield shift is a result of several factors:

-

Aromaticity and Ring Currents: The pyrimidine ring is aromatic, and the circulation of π-electrons in the presence of an external magnetic field induces a ring current that strongly deshields the exocyclic protons.[4][5]

-

Electron-Withdrawing Nitrogen Atoms: The two nitrogen atoms in the pyrimidine ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This reduces the electron density around the ring protons, leading to further deshielding.

-

Anisotropic Effect of the Nitrile Group: The carbonitrile group at the C5 position also contributes to the deshielding of the adjacent C6-H proton through its magnetic anisotropy.

The signal for the C6-H proton will be a sharp singlet as there are no adjacent protons to cause spin-spin coupling.

The Amino Protons (-NH₂): Broad and Variable

The two protons of the amino group are expected to produce a broad singlet in the range of 5.0 to 7.5 ppm . The broadness and variability of this signal are characteristic of protons attached to nitrogen and are influenced by:

-

Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the attached proton signals.

-

Proton Exchange: The amino protons can undergo chemical exchange with trace amounts of water or other labile protons in the solvent. The rate of this exchange affects the sharpness of the signal. In very pure, dry solvents, the signal may be sharper.

-

Hydrogen Bonding: The amino group can participate in intermolecular hydrogen bonding, which can also influence its chemical shift. The extent of hydrogen bonding is dependent on the concentration and the solvent used.

In some cases, particularly at low temperatures, the rotation around the C-N bond might be restricted, potentially leading to two separate signals for the amino protons.[1][6]

The Methylthio Protons (-SCH₃): A Clear Singlet

The three protons of the methylthio group are chemically equivalent and will give rise to a sharp singlet, typically in the range of 2.5 to 2.7 ppm . The sulfur atom is electronegative, but less so than oxygen or nitrogen, resulting in a moderate downfield shift compared to a simple methyl group on an aliphatic chain. This signal is a reliable indicator of the presence of the methylthio moiety.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

Caption: A typical experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice due to the compound's polarity.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a suitable number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to the spectrum.

-

Integrate the area under each signal to determine the relative number of protons.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

The Impact of Solvent Choice

The choice of deuterated solvent can significantly impact the ¹H NMR spectrum, particularly for the amino protons.

-

DMSO-d₆: This is a common choice for polar compounds. The amino protons will likely appear as a broader signal due to hydrogen bonding with the sulfoxide oxygen.

-

CDCl₃: In a less polar solvent like chloroform-d, the amino proton signal might be sharper and at a slightly different chemical shift. However, the solubility of the compound may be lower.

-

D₂O: If the sample is dissolved in deuterium oxide, the amino protons will exchange with deuterium and their signal will disappear from the spectrum. This can be a useful diagnostic experiment to confirm the assignment of the -NH₂ peak.

Potential Impurities and Their Signatures

The ¹H NMR spectrum can also reveal the presence of impurities from the synthesis or degradation of the compound. Common synthetic routes may involve reagents like malononitrile and S-methylisothiourea.[7]

-

Residual Solvents: Signals from common organic solvents used in the synthesis and purification (e.g., ethanol, ethyl acetate, acetonitrile) may be present.

-

Starting Materials: Unreacted starting materials would show their characteristic peaks.

-

Side Products: Depending on the synthetic route, side products could be formed. For example, hydrolysis of the nitrile or methylthio group would lead to new species with distinct NMR signals.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. A clear understanding of the electronic effects within the molecule allows for the confident assignment of the signals for the pyrimidine, amino, and methylthio protons. By following a robust experimental protocol and considering the influence of factors such as solvent choice and potential impurities, researchers and drug development professionals can effectively utilize ¹H NMR to ensure the quality and identity of this important synthetic intermediate.

References

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

PubChem. (n.d.). 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]

-

Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 309. [Link]

-

Chemistry LibreTexts. (2023, September 12). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Arkat USA. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ResearchGate. (2020). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

Tilyabaev, K. Z., et al. (2012). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. Russian Journal of Organic Chemistry, 48(7), 943-947. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbonitrile | C6H6N4S | CID 295757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound or similar heterocyclic structures in their work. This document will delve into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of the target molecule.

Introduction: The Significance of ¹³C NMR in Characterizing Substituted Pyrimidines

This compound is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1][2] The diverse pharmacological activities of pyrimidine derivatives, ranging from anticancer to antimicrobial properties, make them a focal point of intensive research.[1][2][3]

In the structural elucidation and quality control of such complex organic molecules, ¹³C NMR spectroscopy stands out as an indispensable analytical technique.[4] Unlike ¹H NMR, ¹³C NMR spectra are typically less complex due to the low natural abundance of the ¹³C isotope, which virtually eliminates carbon-carbon coupling.[4][5] This results in a spectrum where each unique carbon atom in the molecule generally produces a distinct singlet, providing a direct count of non-equivalent carbons. The chemical shift of each carbon is highly sensitive to its local electronic environment, offering profound insights into the molecular structure, functional groups, and even subtle stereochemical features.[4][6]

This guide will provide a detailed protocol for acquiring a high-quality ¹³C NMR spectrum of this compound and a thorough analysis of its predicted chemical shifts, grounded in established principles of NMR spectroscopy.

Part 1: Experimental Methodology for ¹³C NMR Spectrum Acquisition

The acquisition of a reliable ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to ensure high-quality, reproducible data.

Sample Preparation: The Foundation of a Quality Spectrum

The quality of the final spectrum is directly proportional to the care taken during sample preparation.

-

Analyte Purity: Ensure the this compound sample is of high purity (≥97%). Impurities will introduce extraneous peaks, complicating spectral interpretation. The material is typically a cream to yellow powder.

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should completely dissolve the sample, be chemically inert, and have a known, non-interfering ¹³C NMR signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its strong solubilizing power for polar, nitrogen-containing heterocycles. Its ¹³C signal appears as a septet around 39.52 ppm, which is unlikely to overlap with the signals of the analyte.

-

Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is generally sufficient for a standard 5 mm NMR tube. This concentration balances signal strength with potential solubility issues.

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[7] A small drop can be added to the NMR tube. This provides a reliable reference point for the chemical shifts of the analyte.

NMR Instrument Parameters: Optimizing for Sensitivity and Resolution

The following parameters are recommended for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Observe Frequency | ~125 MHz | For a 500 MHz ¹H spectrometer. |

| Pulse Program | zgpg30 or similar | A standard 30° pulse-acquire sequence with proton decoupling. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Crucial for allowing quaternary carbons to fully relax, ensuring more accurate integration. |

| Number of Scans (NS) | 1024 - 4096 | ¹³C NMR is an insensitive technique; a large number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 250 ppm | This range comfortably covers the expected chemical shifts for most organic molecules. |

| Decoupling | Broadband Decoupling | To remove ¹H-¹³C coupling and simplify the spectrum to singlets for each carbon.[4] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing: From FID to Spectrum

-

Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A flat baseline is essential for accurate peak integration and presentation.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the solvent (DMSO-d₆) peak to its known chemical shift (39.52 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas. While integration in ¹³C NMR is not always strictly quantitative without optimized parameters, it can provide a general indication of the number of carbons represented by each peak.

Below is a diagram illustrating the general workflow for acquiring a ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Part 2: Predicted ¹³C NMR Spectrum and Interpretation

First, let's establish the carbon numbering for our analysis:

Sources

4-Amino-2-(methylthio)pyrimidine-5-carbonitrile IR spectrum analysis

An In-depth Technical Guide to the Infrared Spectrum of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights for researchers, scientists, and drug development professionals. We will deconstruct the molecule's vibrational modes, correlate them to specific spectral features, and provide a field-proven experimental protocol for acquiring a high-fidelity spectrum. The guide emphasizes the causality behind experimental choices and the interpretation of spectral data for identity confirmation, purity assessment, and quality control, grounding all claims in authoritative references.

Introduction: The Analytical Imperative

The Significance of this compound

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound serves as a versatile building block in the synthesis of complex pharmaceutical compounds.[1] Its precise molecular structure, containing a primary amine, a nitrile, a methylthio group, and a heterocyclic aromatic ring, necessitates rigorous analytical characterization to ensure the integrity of the synthetic pathway and the quality of the final product.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[2] The method measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups.[3] The resulting spectrum is a unique molecular "fingerprint," providing two critical layers of information:

-

Diagnostic Region: Characteristic absorptions from specific functional groups (e.g., N-H, C≡N) allow for rapid confirmation of their presence.

-

Fingerprint Region: The complex pattern of absorptions in the lower frequency range is unique to the molecule's overall structure, enabling definitive identification when compared to a reference standard.[4]

For a molecule like this compound, FTIR is a fast, non-destructive, and highly effective method for confirming its identity and assessing its purity throughout the drug development lifecycle.[2]

Molecular Structure and Expected Vibrational Modes

To interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own set of characteristic vibrational frequencies.

The primary functional groups contributing to the IR spectrum are:

-

Primary Aromatic Amine (-NH₂): Attached to the pyrimidine ring.

-

Nitrile (-C≡N): A key functional group with a strong, sharp absorption.

-

Methylthio (-S-CH₃): Contributes to the fingerprint region.

-

Substituted Pyrimidine Ring: A heterocyclic aromatic system with complex vibrational modes.

Caption: Functional group breakdown of the target molecule.

Detailed IR Spectrum Analysis and Peak Assignment

The IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations. The following table summarizes the expected absorptions for this compound, with detailed explanations below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |

| 3500 - 3300 | N-H Asymmetric Stretch | Primary Amine | Medium | [4][5][6] |

| 3330 - 3250 | N-H Symmetric Stretch | Primary Amine | Medium | [4][5][6] |

| ~3100 - 3000 | Aromatic C-H Stretch | Pyrimidine Ring | Weak to Medium | [7][8] |

| ~2950 - 2850 | Aliphatic C-H Stretch | Methylthio Group | Weak | [9] |

| 2240 - 2220 | C≡N Stretch (Conjugated) | Nitrile | Strong, Sharp | [8][10] |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong | [4][5][8] |

| 1650 - 1400 | C=C and C=N Ring Stretches | Pyrimidine Ring | Medium to Strong | [11][12] |

| 1335 - 1250 | Aromatic C-N Stretch | Primary Amine | Strong | [4][5] |

| 910 - 665 | N-H Wagging | Primary Amine | Broad, Strong | [4][5] |

| ~800 - 600 | C-S Stretch | Methylthio Group | Weak to Medium | [13] |

High-Frequency Region (>2500 cm⁻¹)

-

N-H Stretching (Amine): The primary amine group is expected to show two distinct bands in the 3500-3200 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two bands is a definitive marker for a primary (R-NH₂) amine.[4] These bands are typically weaker and sharper than the broad O-H stretches from alcohols or water.[5]

-

C-H Stretching (Aromatic and Aliphatic): The C-H bonds on the pyrimidine ring will produce weak to medium absorptions just above 3000 cm⁻¹.[7][8] The methyl group of the methylthio moiety will exhibit weak C-H stretching bands just below 3000 cm⁻¹.

Triple Bond Region (2500 - 2000 cm⁻¹)

-

C≡N Stretching (Nitrile): This is one of the most characteristic peaks in the spectrum. The carbon-nitrogen triple bond gives rise to a very intense and sharp absorption.[8] For nitriles where the C≡N group is conjugated with an aromatic system, as in this molecule, the peak typically appears in the 2240-2220 cm⁻¹ range.[8][10] Its unique position and intensity make it an excellent diagnostic tool for confirming the molecule's identity.[14]

Fingerprint Region (<1700 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions that are highly specific to the molecule's overall structure.

-

N-H Bending: The primary amine shows an N-H "scissoring" vibration in the 1650-1580 cm⁻¹ range.[4][5] This band can sometimes be mistaken for a C=C stretch, but its presence along with the N-H stretching bands confirms the amine group.

-

Pyrimidine Ring Vibrations: The stretching of C=C and C=N bonds within the aromatic pyrimidine ring results in a series of medium to strong absorptions between approximately 1650 cm⁻¹ and 1400 cm⁻¹.[11][12] The exact pattern of these "ring modes" is a key part of the molecular fingerprint.

-

C-N Stretching: The stretching of the bond between the pyrimidine ring and the amino group produces a strong band, typically in the 1335-1250 cm⁻¹ region for aromatic amines.[4][5]

-

N-H Wagging: Out-of-plane bending of the N-H bonds in the primary amine creates a characteristically strong and broad band between 910-665 cm⁻¹.[5]

-

C-S Stretching: The carbon-sulfur single bond stretch is typically weak and appears in the low-frequency region, often between 800 and 600 cm⁻¹.[13] Its assignment can be challenging due to overlap with other fingerprint region absorptions.

Experimental Protocol for IR Spectrum Acquisition

Rationale for Method Selection: ATR-FTIR

For routine analysis of solid powders in a drug development setting, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method.[15][16] Its primary advantages are speed, ease of use, and minimal sample preparation, which eliminates variability associated with methods like KBr pellets or Nujol mulls.[17][18] ATR provides high-quality, reproducible spectra by simply pressing the sample against a high-refractive-index crystal (commonly diamond), making it an inherently trustworthy and self-validating system.[17]

Step-by-Step Methodology: Acquiring the ATR-FTIR Spectrum

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per manufacturer guidelines.

-

Confirm the ATR accessory is correctly installed.

-

-

Crystal Cleaning and Verification:

-